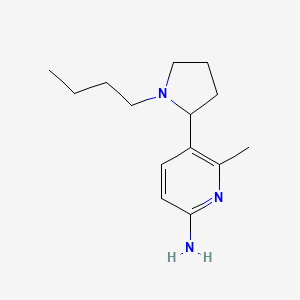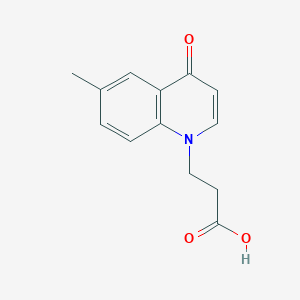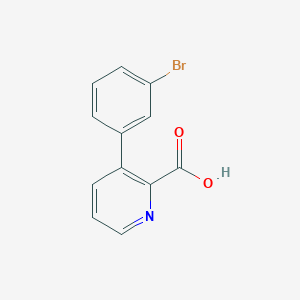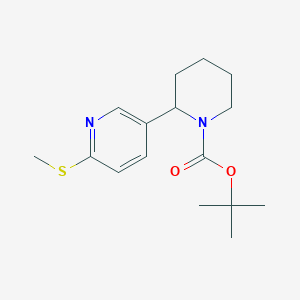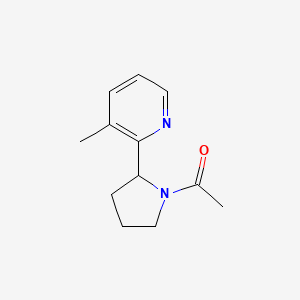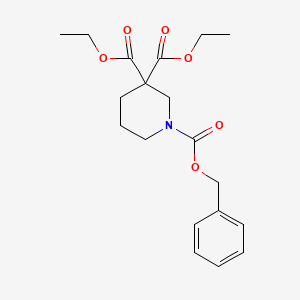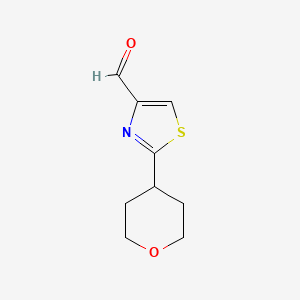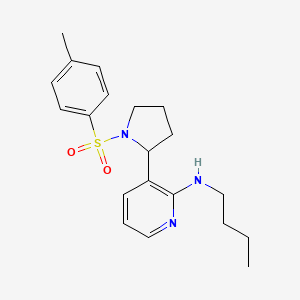![molecular formula C17H16N2O3 B11805210 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the introduction of an isoxazole ring can be achieved through cycloaddition reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazole and pyridine derivatives, such as:
- 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine
- 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and physical properties
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)8-14-15-12(17(20)21)9-13(18-16(15)22-19-14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,21) |
Clé InChI |
CPDGBDUBSMQIOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



